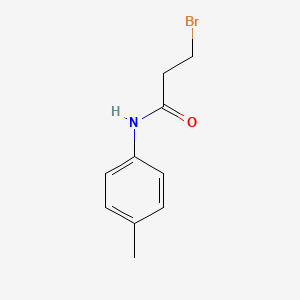

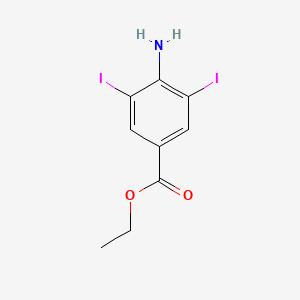

3-Bromo-n-(4-methylphenyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Bromo-n-(4-methylphenyl)propanamide" is not directly studied in the provided papers. However, similar compounds with bromine substituents and propanamide structures have been investigated for various properties and applications. For instance, compounds with bromine and propanamide functionalities have been explored for their potential as antagonists to the transient receptor potential vanilloid 1 (TRPV1), which is significant in pain perception . Additionally, brominated propanamides have been utilized as fluorescent initiators in polymerizations , and as brominating agents for unsaturated compounds . These studies highlight the versatility and importance of brominated propanamides in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated propanamides involves various strategies tailored to the desired functional groups and the target molecule's structural complexity. For example, the synthesis of a TRPV1 antagonist involved combining pharmacophoric elements to achieve high binding potency . Another study reported the synthesis of a fluorescent ATRP initiator, where the compound was analyzed using NMR, FT-IR spectroscopy, and mass spectrometry, indicating a methodical approach to confirm the structure of the synthesized molecule . These examples demonstrate the careful consideration of functional groups and reaction conditions in the synthesis of brominated propanamides.

Molecular Structure Analysis

The molecular structure of brominated propanamides is crucial for their biological activity and material properties. X-ray diffraction techniques have been employed to determine the crystal structures, providing insights into the molecular conformation and spatial arrangement . For instance, the crystal structure analysis of a coumarin-based fluorescent ATRP initiator revealed its monoclinic system and space group, which are essential for understanding its efficiency as a polymerization initiator . Similarly, the crystal structure of a brominated propanamide with a triphenyl phosphonium group was analyzed to understand the role of anions in crystal packing .

Chemical Reactions Analysis

Brominated propanamides participate in various chemical reactions due to their reactive bromine atoms and amide functionalities. These compounds can act as intermediates in amination reactions , serve as initiators in atom transfer radical polymerizations (ATRP) , and even function as brominating agents for unsaturated compounds . The reactivity of these molecules is influenced by the presence of bromine, which can facilitate electrophilic substitution reactions and radical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propanamides are influenced by their molecular structure and substituents. Spectroscopic methods such as NMR and FT-IR are commonly used to characterize these compounds . Additionally, computational methods like density functional theory (DFT) calculations provide insights into the electronic structure, which is related to the chemical reactivity and stability of the molecules . For example, DFT studies have been used to compare optimized geometric bond lengths and angles with experimental X-ray diffraction values . Furthermore, the thermal stability of these compounds can be assessed through thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry .

安全和危害

属性

IUPAC Name |

3-bromo-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKWPCCUDWGHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944020 |

Source

|

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-n-(4-methylphenyl)propanamide | |

CAS RN |

21437-82-1 |

Source

|

| Record name | NSC98133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)